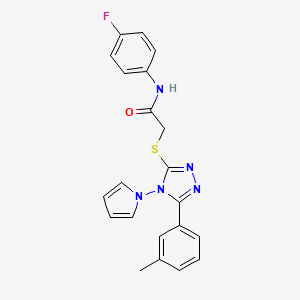

2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5OS/c1-15-5-4-6-16(13-15)20-24-25-21(27(20)26-11-2-3-12-26)29-14-19(28)23-18-9-7-17(22)8-10-18/h2-13H,14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZAFABSQKUAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrrole ring, a triazole moiety, and a thioether linkage. Its synthesis typically involves the following steps:

- Formation of the Pyrrole and Triazole Rings : The pyrrole can be synthesized using the Paal-Knorr synthesis method. The triazole ring is formed through cyclization reactions involving thiosemicarbazides.

- Thioether Formation : The thioether bond is created by reacting the triazole derivative with an appropriate thiol.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth and show antifungal activity comparable to established drugs like bifonazole .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This property suggests potential applications in treating neurological disorders.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Binding : By occupying the active site of enzymes like AChE, it prevents substrate access and modulates enzymatic activity.

- Receptor Interaction : The compound may also interact with various receptors, influencing cellular signaling pathways critical in cancer progression and microbial resistance.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Melting Points : Analogs such as 5q (146–148°C) and 5n (199–202°C) exhibit higher melting points compared to pyrrole-containing derivatives (e.g., 140–144°C for 5p ), likely due to differences in hydrogen bonding and crystallinity .

- Molecular Weight : The target compound (estimated MW ~450–460 g/mol) is comparable to analogs like 5r (C23H23N5O2S; MW 433.5) and CAS 566188-43-0 (C22H20ClN5O2S; MW 453.9), suggesting similar pharmacokinetic profiles .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to 5m–5r , involving cyclocondensation of thiosemicarbazides and subsequent functionalization .

- Thermodynamic Stability : Morpholinium salts of triazole-thioacetamides (e.g., ) exhibit temperature-dependent retention in hydrophilic chromatography, suggesting that the target compound’s fluorophenyl group may enhance hydrophobicity .

- Structural Insights : X-ray crystallography of analogs (e.g., 5m ) confirms planar triazole cores, with substituents influencing packing and intermolecular interactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via a multi-step process:

- Step 1 : Condensation of substituted hydrazines with carbonyl derivatives to form the 1,2,4-triazole core.

- Step 2 : Thiolation at the triazole C3 position using Lawesson’s reagent or phosphorus pentasulfide.

- Step 3 : Acetamide coupling via nucleophilic substitution with 4-fluoroaniline derivatives. Characterization : Use ¹H/¹³C-NMR to confirm substituent positions, LC-MS for molecular weight validation, and elemental analysis (C, H, N, S) to verify purity (>95%) .

Q. What analytical techniques are critical for structural confirmation?

- Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles and crystallographic packing (e.g., mean C–C bond deviation: 0.004 Å) .

- ¹H-NMR : Key signals include pyrrole protons (δ 6.2–6.8 ppm), triazole C-H (δ 8.1–8.3 ppm), and acetamide NH (δ 10.2–10.5 ppm).

- FT-IR : Confirm thiol (-SH) absence (post-alkylation) and acetamide C=O stretch (~1680 cm⁻¹) .

Q. What safety protocols are essential during handling?

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent thiol oxidation.

- Handling : Use PPE (gloves, goggles), fume hoods, and adhere to hazard codes (e.g., P210: avoid ignition sources; P201: pre-read safety guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiolation steps.

- Catalysts : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).

- Computational guidance : Employ density functional theory (DFT) to model transition states and predict optimal temperatures/pH .

Q. How to address contradictions in reported biological activity data?

- Case study : If in silico docking predicts kinase inhibition (e.g., binding energy: −9.2 kcal/mol) but in vitro assays show low potency (IC₅₀ > 10 µM):

- Validate assay conditions (e.g., buffer pH, ATP concentration).

- Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational strategies predict pharmacokinetic properties?

- ADME profiling : Use SwissADME to calculate logP (lipophilicity: ~3.2), topological polar surface area (TPSA: ~90 Ų), and CYP450 inhibition risks.

- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How to design derivatives with enhanced metabolic stability?

- Structural modifications :

- Replace the 4-fluorophenyl group with a trifluoromethylpyridine to reduce oxidative metabolism.

- Introduce methyl groups at the triazole C5 position to sterically hinder CYP3A4-mediated degradation.

- Validation : Microsomal stability assays (e.g., rat liver microsomes, t₁/₂ > 60 min) .

Q. What challenges arise in characterizing thiol reactivity?

- Oxidation : Thiols form disulfides; use antioxidants (e.g., TCEP) during synthesis.

- Analytical interference : Mask thiols with iodoacetamide derivatives before LC-MS analysis.

- Competing reactions : Alkylation at sulfur vs. nitrogen requires strict stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.